
Clofibride
Descripción general
Descripción
El clofibrato es un fibrato, una clase de compuestos utilizados principalmente para reducir los niveles de lípidos en la sangre. Es un profármaco, lo que significa que se metaboliza en el cuerpo para producir el compuesto activo, ácido clofíbrico . El clofibrato se utiliza para tratar la hiperlipidemia, una condición caracterizada por niveles elevados de lípidos en la sangre, que pueden conducir a enfermedades cardiovasculares .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clofibrato se sintetiza mediante la esterificación del ácido 2-(4-clorofenoxi)-2-metilpropanoico con alcohol 3-(dimetilcarbamoyl)propílico . La reacción generalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación .
Métodos de Producción Industrial
En entornos industriales, la producción de clofibrato implica reacciones de esterificación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación mediante recristalización y medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clofibrato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En el cuerpo, el clofibrato se hidroliza para producir ácido clofíbrico.
Oxidación: El clofibrato puede sufrir reacciones de oxidación, particularmente en el hígado, donde se metaboliza.
Reactivos y Condiciones Comunes
Hidrólisis: Esta reacción generalmente ocurre en condiciones acuosas, a menudo catalizada por enzimas en el cuerpo.
Oxidación: La oxidación enzimática en el hígado involucra enzimas del citocromo P450.
Productos Principales Formados
Ácido Clofíbrico: El principal metabolito activo formado por la hidrólisis del clofibrato.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Lipid-Lowering Therapy
Clofibride is utilized in the management of dyslipidemia, particularly in patients with high cholesterol levels. Its primary mechanism involves acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Clinical studies have demonstrated that treatment with this compound can lead to significant reductions in low-density lipoprotein cholesterol (LDL-C) levels, thereby reducing cardiovascular risk factors .
2. Metabolism and Pharmacokinetics
Research indicates that this compound is rapidly absorbed and hydrolyzed into its active metabolite, clofibric acid. The pharmacokinetic profile shows varying half-lives across species: approximately 12 hours in rats and around 43 hours in dogs . This information is critical for dosing regimens in clinical settings.
Environmental Applications
1. Toxicogenomics
Clofibric acid, the active metabolite of this compound, has been studied for its persistence in aquatic environments. Its chronic exposure effects on aquatic organisms like zebrafish have been documented, revealing impacts on growth, reproduction, and gene expression related to lipid metabolism . Such findings highlight the need for monitoring this compound in environmental contexts due to its potential ecological risks.
2. Multigenerational Effects
Studies on zebrafish exposed to clofibric acid throughout their life cycle have shown significant multigenerational effects. The first generation exhibited reduced growth and reproductive issues, while the second generation displayed altered growth patterns when raised on a control diet . This underscores the importance of understanding long-term ecological impacts resulting from pharmaceutical contaminants.
Case Studies
Mecanismo De Acción
El clofibrato ejerce sus efectos aumentando la actividad de la lipasa lipoproteica extrahepática, una enzima que descompone las lipoproteínas . Esto conduce a la conversión de lipoproteínas de muy baja densidad (VLDL) a lipoproteínas de baja densidad (LDL) y lipoproteínas de alta densidad (HDL), reduciendo así los niveles de triglicéridos y colesterol en la sangre . Los objetivos moleculares incluyen el receptor alfa activado por proliferador de peroxisomas (PPARα), que regula la expresión de genes involucrados en el metabolismo de los lípidos .
Comparación Con Compuestos Similares
Compuestos Similares
Clofibrato: Otro fibrato que también es un profármaco del ácido clofíbrico.
Gemfibrozilo: Un fibrato utilizado para reducir los niveles de lípidos, similar en función al clofibrato.
Fenofibrato: Otro fibrato que activa el PPARα y se utiliza para tratar la hiperlipidemia.
Unicidad del Clofibrato
El clofibrato es único en su estructura de éster específica, que le permite hidrolizarse en ácido clofíbrico en el cuerpo . Este enfoque de profármaco puede mejorar la biodisponibilidad y la eficacia del compuesto activo .
Actividad Biológica
Clofibride is a derivative of clofibrate, primarily recognized for its hypolipidemic properties. This compound undergoes metabolic conversion in the body to produce clofibric acid, which is the active agent responsible for its therapeutic effects. The biological activity of this compound has been extensively studied, particularly in relation to its lipid-lowering effects and safety profile.
This compound is metabolized in the liver, where it is hydrolyzed to clofibric acid. The pharmacokinetic profile indicates an elimination half-life of approximately 12 hours, with renal and fecal excretion being the primary routes of elimination . The mechanism by which clofibric acid exerts its effects involves activation of peroxisome proliferator-activated receptors (PPARs), leading to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream.
Biological Effects
The biological activities of this compound have been documented in various studies, highlighting its efficacy in reducing serum lipid levels. Below is a summary of key findings:
Case Studies and Clinical Trials
Several clinical trials have assessed the effectiveness of this compound in managing dyslipidemia. A notable study involved a cohort of patients with high cholesterol levels, where treatment with this compound resulted in significant reductions in both total cholesterol and triglycerides compared to placebo. The safety profile was favorable, with few participants reporting side effects such as gastrointestinal discomfort .
Example Case Study
In a randomized controlled trial involving 120 patients over six months, participants receiving this compound demonstrated a mean reduction in LDL cholesterol of 30% compared to a control group. Additionally, the treatment group experienced improvements in HDL cholesterol levels, indicating a positive shift in the lipid profile .
Toxicological Profile
The toxicity studies conducted on this compound reveal that it has a relatively safe profile at therapeutic doses. In acute toxicity tests, the LD50 was established at 1220 mg/kg for this compound, while its siliconized analog, silafibrate, exhibited a higher LD50 (>2000 mg/kg), suggesting improved safety . Long-term studies indicated no significant adverse effects on body weight or organ function at doses up to 100 mg/kg over a period of 30 days.
Propiedades
IUPAC Name |
[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQGFLBVUNUQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022841 | |
Record name | Clofibride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-47-5 | |
Record name | Clofibride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26717-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofibride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofibride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofibride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofibride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFIBRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.